molecular formula C21H16N2O2 B14005013 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione CAS No. 6629-43-2

2-[(4-Phenylanilino)methyl]isoindole-1,3-dione

Cat. No.: B14005013
CAS No.: 6629-43-2
M. Wt: 328.4 g/mol
InChI Key: KZRPYIFCOJCUPS-UHFFFAOYSA-N
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Description

Product Overview 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione ( 6629-43-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 21 H 16 N 2 O 2 and a molecular weight of 328.36 g/mol, this molecule belongs to the class of isoindole-1,3-dione derivatives, also known as phthalimides, which are recognized as important scaffolds in medicinal chemistry . Research Applications and Value This compound is designed as a valuable intermediate for researchers in drug discovery. Its structure, featuring a phthalimide moiety linked to an aniline derivative, is of significant interest for the synthesis and study of novel bioactive molecules. Compounds within this class have demonstrated a range of promising biological activities in scientific research. Notably, studies on similar isoindole-1,3-dione derivatives have shown potential for: - Cyclooxygenase (COX) Inhibition: Research indicates that structurally related phthalimide derivatives can exhibit inhibitory activity against both COX-1 and COX-2 enzymes, which are key targets in the development of anti-inflammatory and analgesic agents . - Cholinesterase Inhibition: Recent studies have explored novel 1-H-isoindole-1,3(2H)-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for research in neurodegenerative diseases such as Alzheimer's . The presence of the phenylanilino group in this specific compound may influence its binding affinity and interaction with these biological targets, offering a point of structural diversification for medicinal chemists. Handling and Compliance This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming the product's identity and/or purity. All sales are final. For a comprehensive specification sheet, including detailed handling and storage recommendations, please contact our technical support team.

Properties

CAS No.

6629-43-2

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(4-phenylanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C21H16N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)14-22-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,22H,14H2

InChI Key

KZRPYIFCOJCUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylanilino)methyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylanilino moiety .

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name / ID Substituent / Modification Yield (%) Key Properties/Activities Reference
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione Phenylanilino methyl - High lipophilicity, untested bioactivity -
5d (4-Chloroanilino) 4-Chloroanilino methyl 93.42 Stabilized by electron-withdrawing group
Compound 3 (Acryloyl phenyl) Acryloyl phenyl - Tested for cholinesterase inhibition
Compound 5 (Hydroxyalkylamino) 2-Methoxybenzylamino, hydroxyl 26.3 Enhanced solubility, lower yield
Dihydrooxazole derivative Methyl, phenyl dihydrooxazole - Crystalline, stable conformation
Tetrahydrofuran dione derivative Tetrahydrofuran moiety - Anticonvulsant activity, dimer formation

Biological Activity

2-[(4-Phenylanilino)methyl]isoindole-1,3-dione is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, particularly its anticancer, anti-inflammatory, and analgesic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound belongs to the isoindole-1,3-dione family, characterized by a fused ring structure that contributes to its biological activity. The presence of the phenyl group enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has demonstrated that derivatives of isoindole-1,3-dione exhibit significant anticancer properties. In a study conducted by the National Cancer Institute (NCI), the compound showed promising antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI) values were reported as follows:

Cell Line GI50 (μM) TGI (μM)
A549 (Lung)15.7250.68
MCF7 (Breast)12.53Not reported
HT29 (Colon)18.00Not reported

These results indicate that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Activity

The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. In vitro studies revealed that several isoindole derivatives exhibited greater COX-2 inhibition compared to the standard drug meloxicam. The ratio of COX-2/COX-1 inhibition was calculated, with some compounds demonstrating a higher selectivity towards COX-2, suggesting their potential use in treating inflammatory conditions without significant side effects .

Analgesic Activity

In analgesic assays, this compound derivatives were found to possess analgesic properties comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). A comparative study indicated that certain derivatives had analgesic activity 1.6 times greater than that of standard analgesics .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of various pro-inflammatory factors such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10.
  • Scavenging Reactive Oxygen Species (ROS) : It demonstrates antioxidant activity by scavenging ROS and reactive nitrogen species (RNS), contributing to its protective effects against oxidative stress .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Tumor Cell Lines : A comprehensive evaluation involving over sixty cancer cell lines revealed that the compound significantly inhibited cell proliferation across multiple cancer types .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and pain response, suggesting its potential utility in clinical settings for managing inflammatory diseases .

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